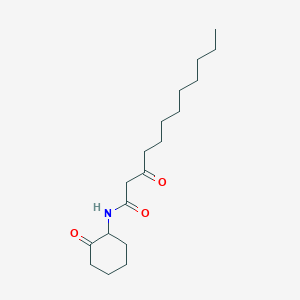

3-oxo-N-(2-oxocyclohexyl)dodecanamide

Description

Overview of Bacterial Quorum Sensing Systems

Bacteria, long considered solitary organisms, engage in complex, coordinated behaviors through a system of cell-to-cell communication called quorum sensing. researchgate.netlibretexts.org This process allows individual bacteria within a population to monitor their density and collectively regulate gene expression. nih.gov The core principle involves the production, release, and detection of small signaling molecules termed autoinducers. libretexts.orgnih.gov As the bacterial population grows, the concentration of these autoinducers increases in the environment. nih.gov Once a threshold concentration is reached, representing a "quorum," the autoinducers bind to specific receptors, triggering a cascade of gene expression changes across the entire population. nih.gov This synchronized response enables bacteria to function as multicellular-like organisms, undertaking tasks that would be ineffective if performed by a single bacterium. researchgate.netlibretexts.org

In many Gram-negative bacteria, the primary signaling molecules used in quorum sensing are N-acyl homoserine lactones (AHLs). researchgate.netresearchgate.net These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain of varying length and modification. researchgate.net The specificity of communication often lies in the unique structure of this acyl chain. researchgate.net The synthesis of AHLs is catalyzed by enzymes of the LuxI family, and their detection is mediated by transcriptional regulator proteins of the LuxR family. researchgate.net The first AHL to be identified was N-(3-oxohexanoyl)-homoserine lactone in the bioluminescent marine bacterium Vibrio fischeri. researchgate.net

Quorum sensing is a master regulator of various processes crucial for bacterial survival and pathogenicity, including the expression of virulence factors and the formation of biofilms. researchgate.netnih.govnih.gov Virulence factors are molecules that enable a pathogen to infect and cause disease in a host. These can include toxins, proteases, and other secreted factors that damage host tissues. nih.gov By coordinating the release of these factors, bacteria can overwhelm host defenses. For instance, in the opportunistic pathogen Pseudomonas aeruginosa, the QS system controls the production of numerous virulence factors like elastase and pyocyanin (B1662382). nih.gov

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. researchgate.netnih.gov This matrix protects the embedded bacteria from antibiotics and the host immune system, making biofilm-related infections particularly difficult to treat. researchgate.netnih.gov Quorum sensing plays a pivotal role in all stages of biofilm development, from initial attachment to maturation and dispersal. nih.gov

The Emergence of Quorum Sensing Inhibitors as Anti-virulence Strategies

Given the central role of quorum sensing in controlling bacterial virulence and biofilm formation, interfering with this communication system presents a promising anti-virulence therapeutic strategy. mdpi.comorganic-chemistry.org Unlike traditional antibiotics that aim to kill bacteria, anti-virulence agents that target quorum sensing are designed to disarm them, reducing their pathogenic potential without exerting strong selective pressure for the development of resistance. mdpi.com

Interference with quorum sensing, often termed quorum quenching, can be achieved through several mechanisms:

Inhibition of signal molecule synthesis: Preventing the production of autoinducers, for example, by inhibiting the LuxI synthase enzymes.

Enzymatic degradation of signal molecules: Using enzymes like lactonases or acylases to break down AHLs.

Competitive inhibition of signal receptors: Developing molecules that bind to the LuxR-type receptors without activating them, thereby blocking the binding of the natural autoinducer.

Non-competitive inhibition of signal receptors: Binding to a site on the receptor other than the autoinducer binding site to prevent its activation.

The development of synthetic analogs of natural autoinducers, such as AHLs, is a key strategy in the discovery of potent quorum sensing inhibitors. By systematically modifying the structure of the natural signaling molecule, researchers can create compounds that act as either agonists (activators) or antagonists (inhibitors) of the quorum sensing receptors. The goal is to design molecules that can effectively compete with the native autoinducer for binding to the receptor, thereby disrupting the signaling pathway. 3-oxo-N-(2-oxocyclohexyl)dodecanamide is one such synthetic analog, designed to mimic the N-acyl homoserine lactone structure and interfere with quorum sensing in pathogenic bacteria.

Introduction to 3-oxo-N-(2-oxocyclohexyl)dodecanamide as a Quorum Sensing Modifier

Within the field of quorum quenching, 3-oxo-N-(2-oxocyclohexyl)dodecanamide has emerged as a synthetic molecule of interest. sigmaaldrich.com It is designed as a quorum sensing modifier, specifically an inhibitor, that can disrupt bacterial communication. Research indicates that this compound can inhibit key reporters of the Pseudomonas aeruginosa QS systems, namely lasI and rhlI. sigmaaldrich.com By interfering with these systems, it consequently impedes the production of QS-controlled virulence factors such as pyocyanin and elastase, and also demonstrates the ability to inhibit biofilm formation. sigmaaldrich.com Its utility is primarily in the development and study of synthetic autoinducer analogs aimed at controlling bacterial pathogenicity. sigmaaldrich.com

The structure of 3-oxo-N-(2-oxocyclohexyl)dodecanamide is rationally designed based on a key natural autoinducer, N-3-oxo-dodecanoyl-L-homoserine lactone (C12-HSL). nih.govcaymanchem.com C12-HSL is a primary signaling molecule for the LasI/LasR quorum sensing circuit in the opportunistic human pathogen Pseudomonas aeruginosa. mdpi.comnih.govnih.gov This system is a major regulator of virulence and is considered a prime target for anti-virulence therapies. nih.govnih.gov

3-oxo-N-(2-oxocyclohexyl)dodecanamide is classified as a structural homologue of C12-HSL. It retains the N-acyl side chain of the natural molecule, which is crucial for binding to the cognate receptor, but features a significant alteration in its head group. Specifically, the canonical homoserine lactone ring of C12-HSL is replaced with a 2-oxocyclohexyl group. This modification is a key aspect of its design as a potential quorum sensing inhibitor.

Table 1: Structural Comparison of C12-HSL and its Homologue

| Feature | N-3-oxo-dodecanoyl-L-homoserine lactone (C12-HSL) | 3-oxo-N-(2-oxocyclohexyl)dodecanamide |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide nih.gov | 3-oxo-N-(2-oxocyclohexyl)dodecanamide uni.lu |

| Molecular Formula | C₁₆H₂₇NO₄ caymanchem.comnih.gov | C₁₈H₃₁NO₃ sigmaaldrich.comuni.lu |

| Structure | Contains a homoserine lactone ring nih.gov | The homoserine lactone ring is replaced by a 2-oxocyclohexyl group sigmaaldrich.comuni.lu |

| Acyl Side Chain | 3-oxododecanoyl | 3-oxododecanoyl |

| Role | Natural autoinducer in P. aeruginosa nih.govcaymanchem.com | Synthetic Quorum Sensing Inhibitor sigmaaldrich.com |

The development of 3-oxo-N-(2-oxocyclohexyl)dodecanamide is situated within a broader research effort to create quorum sensing inhibitors (QSIs) as novel anti-infective agents. nih.gov The overarching goal of QSI strategies is to disarm pathogens by neutralizing their virulence mechanisms, thereby making them more susceptible to host immune clearance or conventional antibiotics. nih.govsciopen.com This approach is considered a promising alternative to traditional bactericidal or bacteriostatic antibiotics, as it is less likely to drive the development of drug resistance. mdpi.comsciopen.com

A prominent strategy in the discovery of QSIs involves the synthesis of structural analogues of natural autoinducers, such as N-acyl-homoserine lactones (AHLs). researchgate.net By systematically modifying the structure of the native signaling molecule, researchers can create compounds that either antagonize the autoinducer's binding to its receptor or inhibit the synthase enzyme responsible for its production. mdpi.comnih.gov 3-oxo-N-(2-oxocyclohexyl)dodecanamide is a prime example of this approach, where modification of the lactone ring of C12-HSL yields a molecule that acts as an inhibitor. sigmaaldrich.com Its demonstrated effects on key virulence phenotypes in P. aeruginosa underscore the potential of this strategy.

Table 2: Research Findings on 3-oxo-N-(2-oxocyclohexyl)dodecanamide as a QSI

| Target System | Observed Inhibitory Effect | Reference |

| lasI reporter | Inhibition | sigmaaldrich.com |

| rhlI reporter | Inhibition | sigmaaldrich.com |

| Pyocyanin production | Inhibition | sigmaaldrich.com |

| Elastase production | Inhibition | sigmaaldrich.com |

| Biofilm formation | Inhibition | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(2-oxocyclohexyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-11-15(20)14-18(22)19-16-12-9-10-13-17(16)21/h16H,2-14H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVHCWYKJODEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)NC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440514 | |

| Record name | 3-oxo-N-(2-oxocyclohexyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596104-55-1 | |

| Record name | 3-oxo-N-(2-oxocyclohexyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-N-(2-oxocyclohexyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 3 Oxo N 2 Oxocyclohexyl Dodecanamide Action

Interaction with Quorum Sensing Receptors

The structural similarity of 3-oxo-N-(2-oxocyclohexyl)dodecanamide to naturally occurring N-acyl-homoserine lactone (AHL) signaling molecules has prompted investigations into its potential to interact with AHL receptors.

Hypotheses of Competitive Inhibition with AHLs (e.g., C12-HSL)

3-oxo-N-(2-oxocyclohexyl)dodecanamide is a structural homolog of N-(3-oxo-dodecanoyl)-L-homoserine lactone (C12-HSL), a key quorum sensing signal molecule in bacteria like Pseudomonas aeruginosa. This structural analogy led to the initial hypothesis that the compound functions as a competitive inhibitor at the C12-HSL receptor site, primarily the LasR protein uva.nl. The proposed mechanism involves the compound binding to the receptor, thereby blocking the binding of the native AHL and preventing the conformational changes required for the receptor to activate the transcription of target genes.

However, recent studies have challenged this hypothesis as the sole or primary mechanism of action. In a study investigating the effect of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on in vitro oral biofilms, it was observed that the addition of C12-HSL did not counteract the compound's inhibitory effect on lactic acid accumulation uva.nl. This finding suggests that, at least in the context of a polymicrobial oral biofilm, the compound's primary activity may not be through competitive inhibition of the C12-HSL-dependent quorum sensing system uva.nl.

Computational Modeling of Ligand-Receptor Binding Dynamics

To date, specific computational modeling or molecular docking studies detailing the binding dynamics of 3-oxo-N-(2-oxocyclohexyl)dodecanamide with quorum sensing receptors like LasR have not been extensively reported in peer-reviewed literature. Such studies would be invaluable in silico tools to visualize potential binding sites, predict binding affinities, and understand the molecular interactions that would support or refute the hypothesis of competitive inhibition. For other molecules, like the flavonoid naringenin, in silico docking studies have been successfully used to identify potential binding sites on the LasR protein, offering a framework for future research on 3-oxo-N-(2-oxocyclohexyl)dodecanamide nih.gov.

Modulation of Bacterial Signaling Pathways

The downstream consequences of the interaction between 3-oxo-N-(2-oxocyclohexyl)dodecanamide and bacterial signaling components are a key area of research.

Effects on LuxI-type and LuxR-type Protein Systems

The canonical quorum sensing system in many Gram-negative bacteria consists of a LuxI-type synthase, which produces the AHL signal, and a LuxR-type receptor, which binds the AHL to regulate gene expression. The LasI/LasR system in P. aeruginosa is a well-studied example nih.gov. As a putative competitive inhibitor, 3-oxo-N-(2-oxocyclohexyl)dodecanamide would primarily target LuxR-type proteins. By occupying the ligand-binding domain of LasR, it would prevent the stabilization and dimerization of the protein that is necessary for DNA binding and transcriptional activation. This would lead to a downregulation of the entire LasR regulon. However, as noted previously, the evidence for this being the dominant mechanism of action for 3-oxo-N-(2-oxocyclohexyl)dodecanamide is inconclusive uva.nl.

Inhibition of Specific Reporter Gene Expression (e.g., lasI and rhlI reporters)

A standard method to quantify the inhibition of quorum sensing is through the use of reporter gene assays. These typically involve a bacterial strain engineered to express a reporter gene, such as that for luciferase (lux) or β-galactosidase (lacZ), under the control of a QS-regulated promoter like that of lasI or rhlI. While this methodology has been effectively used to demonstrate the inhibitory action of other compounds on the LasR-dependent expression from the lasI promoter, specific studies reporting the IC50 values or percentage of inhibition for 3-oxo-N-(2-oxocyclohexyl)dodecanamide on lasI or rhlI reporter gene expression are not currently available in the published literature.

Alternative or Ancillary Mechanisms of Action

Emerging evidence strongly suggests that the biological activity of 3-oxo-N-(2-oxocyclohexyl)dodecanamide extends beyond classical quorum sensing inhibition. In studies of in vitro oral biofilms, the compound was shown to completely abolish lactic acid accumulation at concentrations between 10-100 µM, without affecting the total biofilm growth as measured by colony-forming units uva.nl.

This effect was accompanied by a significant shift in the microbial composition of the biofilm. Specifically, there was a marked decrease in the relative abundance of Streptococcus species, which are major producers of lactic acid in dental plaque, and a corresponding increase in Veillonella species uva.nl. This suggests a more direct, and potentially species-specific, inhibitory or toxic effect on key acidogenic bacteria. Further investigation revealed that 3-oxo-N-(2-oxocyclohexyl)dodecanamide exhibits a minimal inhibitory concentration (MIC) against several oral Streptococcus species, as detailed in the table below.

Table 1: Minimal Inhibitory Concentration (MIC) of 3-oxo-N-(2-oxocyclohexyl)dodecanamide against Oral Streptococci

| Bacterial Species | MIC (µM) |

|---|---|

| Streptococcus sanguis DSM20567 | 8 - 32 |

| Streptococcus oralis ATCC35057 | 8 - 32 |

| Streptococcus sobrinus DSM20742 | 8 - 32 |

Data sourced from a study on in vitro oral biofilms. uva.nl

This targeted effect on acid-producing bacteria represents a significant alternative mechanism that reduces the cariogenic potential of the biofilm by altering its ecological balance and metabolic output, rather than solely by disrupting cell-to-cell communication uva.nl.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-oxo-N-(2-oxocyclohexyl)dodecanamide |

| N-(3-oxo-dodecanoyl)-L-homoserine lactone (C12-HSL) |

| Naringenin |

| Luciferase |

Evidence for Non-Quorum Sensing Mediated Bioactivity in Specific Contexts

Direct and conclusive evidence demonstrating the bioactivity of 3-oxo-N-(2-oxocyclohexyl)dodecanamide through mechanisms entirely independent of quorum sensing is currently scarce in published research. The majority of studies, including those observing its effects on biofilm formation and the production of virulence factors like pyocyanin (B1662382) and elastase, interpret these outcomes through the lens of QS inhibition. uni.lusigmaaldrich.com

One notable study provides a potential glimpse into non-QS related activity. Research on the effect of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on oral biofilms demonstrated a significant reduction in lactic acid accumulation. While the study also discusses the compound's role as a QS modifier, the direct impact on a metabolic output like lactic acid production could suggest an influence on bacterial metabolism that may not be solely dependent on the disruption of cell-to-cell signaling pathways. Further investigation would be required to de-link this metabolic effect from the compound's known QS inhibition properties.

It is important to distinguish the activities of 3-oxo-N-(2-oxocyclohexyl)dodecanamide from those of structurally related acyl-homoserine lactones (AHLs) such as N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL). While C12-HSL has been shown to exert various effects on eukaryotic cells, including modulating immune responses and inducing apoptosis in cancer cells, these findings cannot be directly extrapolated to 3-oxo-N-(2-oxocyclohexyl)dodecanamide. The structural differences between these molecules, particularly in the head group, likely lead to distinct biological activities and molecular targets.

Exploration of Other Potential Molecular Targets within Microbial Systems

The exploration of alternative molecular targets for 3-oxo-N-(2-oxocyclohexyl)dodecanamide within microbial systems is largely a theoretical exercise at present, pending further dedicated research. However, based on its chemical structure, several classes of proteins could be considered as potential interaction partners.

Metabolic Enzymes: The β-keto amide structure present in 3-oxo-N-(2-oxocyclohexyl)dodecanamide is a feature found in various natural and synthetic bioactive molecules. This moiety could potentially interact with enzymes involved in metabolic pathways. For instance, enzymes that process fatty acids or other keto-containing substrates might be susceptible to inhibition or allosteric modulation by this compound. The observation of reduced lactic acid in oral biofilms could be an indirect indicator of an interaction with enzymes involved in central carbon metabolism, although this remains speculative without further evidence.

Membrane-Associated Proteins: The long dodecanoyl tail of the molecule imparts significant lipophilicity, suggesting a potential for interaction with bacterial cell membranes. This could involve the disruption of membrane integrity, alteration of membrane potential, or interaction with membrane-bound proteins such as transporters or components of the electron transport chain. Such interactions would represent a mode of action entirely distinct from quorum sensing.

Transcriptional Regulators Unrelated to Quorum Sensing: Beyond the known LasR and RhlR targets, bacteria possess a vast array of transcriptional regulators that control various physiological processes. It is conceivable that 3-oxo-N-(2-oxocyclohexyl)dodecanamide could bind to other regulatory proteins, either by chance due to structural mimicry of an endogenous ligand or through a more specific, yet undiscovered, interaction. Identifying such off-target effects would require comprehensive screening approaches, such as proteomic profiling or genetic screens using QS-deficient mutant strains.

The following table summarizes the current state of knowledge and hypothetical targets:

| Aspect of Bioactivity | Current Evidence | Potential Unexplored Targets |

| Non-Quorum Sensing Mediated Bioactivity | Limited; reduction in lactic acid in oral biofilms may suggest metabolic interference. | - Direct inhibition of metabolic enzymes.- Disruption of cell membrane integrity or function. |

| Alternative Molecular Targets | No specific targets identified in microbial systems. | - Fatty acid metabolism enzymes.- Membrane-bound transporters.- Electron transport chain components.- Non-QS transcriptional regulators. |

Further research, particularly utilizing QS-deficient bacterial mutants and advanced biochemical and proteomic techniques, is necessary to elucidate any clinically or biologically relevant non-quorum sensing mediated activities of 3-oxo-N-(2-oxocyclohexyl)dodecanamide and to identify its potential alternative molecular targets within microbial systems.

Impact on Microbial Physiology and Ecological Dynamics

Effects on Biofilm Formation and Development

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. The development of these complex structures is a highly regulated process. 3-oxo-N-(2-oxocyclohexyl)dodecanamide has been shown to interfere with this process through various mechanisms.

Inhibition and Modulation of Biofilm Maturation

Research indicates that 3-oxo-N-(2-oxocyclohexyl)dodecanamide can inhibit the formation of biofilms, notably in the opportunistic pathogen Pseudomonas aeruginosa. uva.nl In the context of in vitro oral biofilms, this compound has demonstrated a capacity to modulate the maturation process by altering the ecological balance of the microbial community. uva.nl Specifically, it has been observed to suppress the development of an "unhealthy" ecological environment within these biofilms. uva.nl

Differential Effects on Initial Bacterial Attachment versus Mature Biofilms

Current research on 3-oxo-N-(2-oxocyclohexyl)dodecanamide has primarily focused on its impact during the formation and maturation stages of biofilms. While it is known to inhibit biofilm formation, detailed studies explicitly differentiating its effects on the initial attachment phase of bacteria versus its ability to disrupt or alter pre-existing, mature biofilms are not yet prevalent in the available scientific literature. The continuous presence of the compound during in vitro oral biofilm growth models suggests a primary role in modulating development from an early stage. uva.nl

Influence on Bacterial Virulence Factor Expression

Bacterial virulence factors are molecules produced by pathogens that enable them to cause disease. The expression of many of these factors is tightly controlled, often through cell-to-cell communication systems known as quorum sensing. 3-oxo-N-(2-oxocyclohexyl)dodecanamide has been identified as an inhibitor of the expression of several key virulence factors.

Suppression of Specific Virulence Factors (e.g., Pyocyanin (B1662382), Elastase)

There is evidence that 3-oxo-N-(2-oxocyclohexyl)dodecanamide can inhibit the production of specific virulence factors. Notably, its ability to suppress the production of pyocyanin and elastase has been reported. These virulence factors are significant in the pathogenicity of bacteria such as Pseudomonas aeruginosa.

| Virulence Factor | Effect of 3-oxo-N-(2-oxocyclohexyl)dodecanamide |

| Pyocyanin | Inhibition of production reported. |

| Elastase | Inhibition of production reported. |

Implications for Bacterial Pathogenicity

The ability of 3-oxo-N-(2-oxocyclohexyl)dodecanamide to modulate biofilm formation and suppress the expression of key virulence factors has direct implications for bacterial pathogenicity. By altering the ecological balance of oral biofilms and reducing their cariogenic potential, the compound can mitigate the disease-causing capabilities of these microbial communities. uva.nl The inhibition of virulence factors like pyocyanin and elastase further suggests a broader potential to attenuate the virulence of pathogenic bacteria, thereby reducing their ability to cause infections and damage host tissues.

Modulation of Microbial Community Composition and Function

The chemical compound 3-oxo-N-(2-oxocyclohexyl)dodecanamide has been identified as a significant modulator of microbial interactions and community dynamics. Its influence extends to altering the physiological behavior of complex microbial consortia, such as those found in oral biofilms, and inhibiting the virulence characteristics of specific pathogenic bacteria. Research highlights its potential to shift the ecological balance within a microbial community, favoring a less pathogenic state.

Case Study: In vitro Oral Plaque Ecology Modulation

In vitro studies using microcosm oral biofilms, which are complex bacterial communities grown from pooled human saliva, have demonstrated the profound impact of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on the ecology and cariogenic potential of dental plaque.

| Parameter | Control Biofilm | Biofilm with 3-oxo-N-(2-oxocyclohexyl)dodecanamide |

|---|---|---|

| Lactic Acid Accumulation | High | Completely Abolished uva.nl |

| Biofilm Growth (CFU) | Unaffected | Unaffected uva.nl |

| Active Concentration | N/A | 10-100 µM uva.nl|

The introduction of 3-oxo-N-(2-oxocyclohexyl)dodecanamide into the oral biofilm growth environment induces significant shifts in the ecological balance of the microbial community. uva.nlMicrobiome analysis using 16S rDNA has revealed a notable change in the relative abundance of key bacterial genera. uva.nlSpecifically, biofilms exposed to the compound showed a marked reduction in the relative abundance of Streptococcus species, which are well-known producers of lactic acid and are strongly associated with the initiation of dental caries. uva.nlConcurrently, there was a corresponding increase in the relative abundance of Veillonella species. uva.nlVeillonella are interesting in this context as they are asaccharolytic bacteria that can utilize lactate (B86563) as a carbon source, thereby helping to neutralize the local environment. This reciprocal shift suggests an ecological modulation that actively discourages acid-producing bacteria in favor of bacteria that consume acid.

| Microbial Genus | Impact of 3-oxo-N-(2-oxocyclohexyl)dodecanamide | Ecological Role in Oral Biofilm |

| Streptococcus | Relative abundance decreased uva.nl | Primary lactic acid producers; associated with caries |

| Veillonella | Relative abundance increased uva.nl | Lactate-consuming bacteria; helps neutralize acid |

Further investigation into the effect on streptococci found that 3-oxo-N-(2-oxocyclohexyl)dodecanamide exhibited a minimal inhibitory concentration (MIC) ranging from 8 to 32 µM for a variety of oral Streptococcus species in pure cultures. uva.nlThis species-specific activity likely contributes to the observed decrease in their presence within the complex biofilm.

The combined effects of eliminating lactic acid accumulation and altering the microbial composition result in a significant reduction of the cariogenic potential in these in vitro oral biofilm models. uva.nlBy preventing the prolonged episodes of low pH that demineralize tooth enamel, 3-oxo-N-(2-oxocyclohexyl)dodecanamide effectively changes the ecological homeostasis of the dental plaque model from a disease-associated state to a healthier, non-cariogenic one. uva.nlThis targeted modulation, which suppresses a key virulence factor (acid production) and shifts the microbiome towards a more symbiotic composition, underscores its potential as a compound for maintaining oral health. uva.nl

Effects on Specific Bacterial Species and Their Processes

Beyond its effects on complex oral communities, 3-oxo-N-(2-oxocyclohexyl)dodecanamide is also recognized for its activity against specific pathogenic bacteria.

3-oxo-N-(2-oxocyclohexyl)dodecanamide is a structural homologue of the Pseudomonas aeruginosa quorum sensing signal molecule N-3-oxo-dodecanoyl-L-Homoserine lactone (C12-HSL). Due to this structural similarity, it is known to function as an inhibitor of biofilm formation in P. aeruginosa, likely by acting as a competitive inhibitor of the C12-HSL detection system.

Modulation of Porphyromonas gingivalis Biofilms

While direct studies exclusively focused on the effect of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on Porphyromonas gingivalis biofilms are limited, its role as a quorum sensing modifier provides a strong basis for its potential impact. P. gingivalis, a key pathogen in periodontal disease, is known to participate in complex, multispecies biofilms, where cell-to-cell signaling, including quorum sensing, is crucial for development and maturation. frontiersin.org

Given that 3-oxo-N-(2-oxocyclohexyl)dodecanamide functions as a quorum sensing modifier, it is hypothesized to interfere with the signaling cascades that regulate the expression of virulence factors and the architectural development of P. gingivalis biofilms. By competitively binding to QS receptors or otherwise disrupting the signaling pathway, the compound could potentially reduce the ability of P. gingivalis to form robust, structured biofilm communities. This interference may lead to a less virulent phenotype and a disruption of the ecological dynamics within the oral plaque.

Influence on Sulfate-Reducing Bacterial Activity (Desulfovibrio vulgaris, Desulfomicrobium corrodens)

The influence of 3-oxo-N-(2-oxocyclohexyl)dodecanamide has been more directly observed in studies of sulfate-reducing bacteria (SRB), particularly Desulfovibrio vulgaris. SRB are major contributors to microbially influenced corrosion (MIC), a process where biofilms formed on metal surfaces accelerate corrosion. researchgate.net Quorum sensing is a critical mechanism in the formation and stabilization of these corrosive biofilms. pnrjournal.com

Research has identified 3-oxo-N-(2-oxocyclohexyl)dodecanamide, also referred to as 3-oxo-C12-(2-aminocyclohexanone), as a quorum-sensing inhibitor (QSI) for D. vulgaris. researchgate.net Studies have demonstrated that the application of this QSI can significantly impact the physiological activities of these bacteria. Specifically, the inhibition of quorum sensing in D. vulgaris has been shown to lead to a decrease in both biofilm formation and the rate of sulfate (B86663) reduction. researchgate.net

Structure Activity Relationship Sar Studies

Comparative Analysis with Natural N-Acyl Homoserine Lactones

The efficacy of 3-oxo-N-(2-oxocyclohexyl)dodecanamide as a QS inhibitor is best understood by comparing it to the native ligands of QS receptors, particularly N-acyl homoserine lactones (AHLs).

Natural AHLs, the signaling molecules in many Gram-negative bacteria, are composed of a homoserine lactone ring and an acyl side chain of varying length (typically 4 to 18 carbons). plos.org The compound 3-oxo-N-(2-oxocyclohexyl)dodecanamide is an analog of the Pseudomonas aeruginosa signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.gov

The primary similarity lies in the long acyl chain. 3-oxo-N-(2-oxocyclohexyl)dodecanamide possesses a dodecanamide (B72619) chain with a ketone at the C-3 position, mirroring the 3-oxo-dodecanoyl chain of 3-oxo-C12-HSL. This acyl chain is a critical determinant for binding to the cognate receptor protein, LasR in the case of P. aeruginosa. nih.gov

The key dissimilarity is the replacement of the five-membered homoserine lactone ring of 3-oxo-C12-HSL with a six-membered 2-oxocyclohexyl group. This substitution of the lactone ring with a carbocyclic structure is a common strategy in the design of synthetic QS modulators. nih.gov

Table 1: Structural Comparison of 3-oxo-N-(2-oxocyclohexyl)dodecanamide and Natural AHLs

| Feature | 3-oxo-N-(2-oxocyclohexyl)dodecanamide | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | General N-Acyl Homoserine Lactones (AHLs) |

|---|---|---|---|

| Head Group | 2-oxocyclohexyl | L-homoserine lactone | L-homoserine lactone |

| Acyl Chain | 3-oxododecanamide | 3-oxododecanoyl | 4-18 carbons, may have 3-oxo or 3-hydroxy substitution |

| Linker | Amide | Amide | Amide |

The substitution of the homoserine lactone ring with a cyclohexyl moiety is a significant structural modification that influences the compound's biological activity. The lactone ring in natural AHLs is crucial for specific hydrogen bonding interactions with the receptor protein. nih.gov By replacing this ring with a cyclohexyl group, 3-oxo-N-(2-oxocyclohexyl)dodecanamide can be classified as a non-lactone mimic of AHLs.

This modification can lead to several outcomes:

Antagonistic Activity: By binding to the receptor without activating it, the compound can act as a competitive inhibitor, blocking the binding of the natural AHL.

Altered Binding Affinity: The change in ring size, stereochemistry, and hydrogen bonding capacity can alter the binding affinity for the receptor compared to the natural ligand.

Increased Stability: The carbocyclic cyclohexyl ring is generally more stable to enzymatic degradation by lactonases, which are enzymes produced by some bacteria to quench QS by hydrolyzing the lactone ring of AHLs. plos.org

Studies on other AHL analogs with modified head groups, such as those containing thiazole, benzimidazole, or pyridine (B92270) scaffolds, have demonstrated that this part of the molecule is amenable to modification to create potent QS inhibitors. nih.gov

The length and composition of the acyl chain are critical for the specificity and potency of both natural AHLs and their synthetic analogs. nih.gov The dodecanamide (12-carbon) chain of 3-oxo-N-(2-oxocyclohexyl)dodecanamide is a key feature for its interaction with the LasR receptor of P. aeruginosa, which specifically recognizes 3-oxo-C12-HSL. nih.gov

The hydrophobic acyl chain fits into a specific binding pocket in the LasR protein. The length of this chain is a major determinant of which AHL will bind to a particular receptor. The 3-oxo group on the chain is also a key recognition feature, forming important hydrogen bonds within the receptor's binding site. nih.gov Modifications to the acyl chain, such as altering its length or the presence of the 3-oxo group, can dramatically affect the biological activity, either reducing its potency or changing it from an agonist to an antagonist.

Elucidating Key Pharmacophores for Quorum Sensing Inhibition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For 3-oxo-N-(2-oxocyclohexyl)dodecanamide to act as a competitive inhibitor of a QS receptor like LasR, it must possess the necessary structural features to bind to the same site as the natural ligand, 3-oxo-C12-HSL. The key pharmacophoric elements can be inferred from the structure of the natural ligand in complex with its receptor.

The essential pharmacophoric features for LasR binding include:

A long hydrophobic acyl chain that fits into the hydrophobic binding tunnel of the receptor.

A hydrogen bond acceptor (the 3-oxo group) on the acyl chain.

A hydrogen bond donor and acceptor group in the head region (provided by the amide and carbonyl groups of the lactone in the natural ligand).

In 3-oxo-N-(2-oxocyclohexyl)dodecanamide, the dodecanamide chain with its 3-oxo group fulfills the first two criteria. The 2-oxocyclohexyl head group, with its amide linker and carbonyl group, mimics the hydrogen bonding capabilities of the homoserine lactone ring, allowing it to occupy the same binding pocket. Molecular docking simulations of various amide derivatives have shown that these compounds can indeed bind to the LasR and PqsR receptors of P. aeruginosa. nih.gov

Table 2: Pharmacophoric Features of 3-oxo-N-(2-oxocyclohexyl)dodecanamide

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Receptor Binding |

|---|---|---|

| Hydrophobic Tail | Dodecyl chain | Occupies a hydrophobic pocket in the receptor |

| Hydrogen Bond Acceptor | 3-oxo group | Forms hydrogen bonds with receptor residues |

| Hydrogen Bond Donor/Acceptor | Amide linker and 2-oxo group on cyclohexyl ring | Mimics interactions of the lactone ring |

Relationship between Chemical Structure and Specific Biological Outcomes

The chemical structure of 3-oxo-N-(2-oxocyclohexyl)dodecanamide dictates its function as a likely inhibitor of QS-regulated processes. By competitively binding to QS receptors, it can disrupt the signaling cascade that leads to the expression of various virulence factors and biofilm formation.

As an antagonist of the LasR receptor in P. aeruginosa, 3-oxo-N-(2-oxocyclohexyl)dodecanamide is expected to inhibit the production of a range of virulence factors, including:

Elastase and Protease: Enzymes that degrade host tissues.

Pyocyanin (B1662382): A toxin that causes oxidative stress and is involved in the pathogenesis of P. aeruginosa infections.

Biofilm Formation: The formation of structured communities of bacteria that are resistant to antibiotics and host immune responses.

Studies on other QS inhibitors have demonstrated that blocking the QS system can lead to a significant reduction in these virulence factors without directly killing the bacteria, which may reduce the selective pressure for the development of resistance. researchgate.net For instance, some flavonoids have been shown to compete with 3-oxo-C12-HSL for LasR binding, leading to decreased expression of QS-regulated genes and the production of pyocyanin and elastase. frontiersin.org Similarly, various synthetic amide derivatives have been shown to effectively reduce virulence factors regulated by the QS systems of P. aeruginosa. nih.gov

Structural Basis for Lactic Acid Accumulation Inhibition

Currently, there is a notable lack of direct scientific literature and research data specifically detailing the structural basis for the inhibition of lactic acid accumulation by 3-oxo-N-(2-oxocyclohexyl)dodecanamide or its close analogs. While some studies have noted that the exogenous addition of certain N-acyl-homoserine lactones (AHLs) can influence metabolic activities like lactic acid generation in in-vitro oral biofilm models, a direct inhibitory mechanism attributed to the specific structural features of 3-oxo-N-(2-oxocyclohexyl)dodecanamide has not been elucidated. fip.org Further research is required to determine if this compound has a direct inhibitory effect on the enzymes involved in lactate (B86563) production or if its influence is an indirect consequence of its quorum sensing inhibitory activity.

Structural Aspects Governing Differential Biofilm Modulation

The ability of 3-oxo-N-(2-oxocyclohexyl)dodecanamide and its analogs to modulate bacterial biofilms is a direct consequence of their function as quorum sensing (QS) inhibitors. frontiersin.orgnih.gov The structure of these molecules allows them to interfere with the signaling pathways that regulate biofilm formation in many bacteria. mbl.or.krfrontiersin.org The key structural components that govern this activity are the acyl chain and the head group. nih.gov

The Role of the Acyl Chain: The dodecanoyl (C12) chain of 3-oxo-N-(2-oxocyclohexyl)dodecanamide is a critical determinant of its specificity and potency. In natural AHLs, the length of the acyl chain can vary from 4 to 18 carbons, and this variation is a key factor in the specificity of the signal. nih.govnih.govmdpi.com The C12 chain of the title compound mimics that of the native P. aeruginosa autoinducer, N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), allowing it to compete for binding to the LasR receptor. mdpi.commdpi.com Modifications to the acyl chain length in AHL analogs have been shown to significantly impact their biofilm modulating activity. For instance, both increases and decreases in chain length can alter the binding affinity for the target receptor, leading to either agonistic or antagonistic effects on biofilm formation. nih.gov

The Significance of the Cyclohexyl Head Group: A pivotal feature of 3-oxo-N-(2-oxocyclohexyl)dodecanamide is the replacement of the canonical homoserine lactone (HSL) ring with a 2-oxocyclohexyl group. This modification is a common strategy in the design of synthetic QS inhibitors. mdpi.com The rationale behind this substitution is to create a molecule that can still bind to the AHL receptor but fails to elicit the same downstream gene expression, thereby acting as a competitive inhibitor. The cyclohexyl ring provides a stable, non-hydrolyzable scaffold that mimics the spatial and electronic properties of the native HSL ring. mdpi.com The presence of the oxo group on the cyclohexyl ring is also believed to be important for interacting with key residues in the binding pocket of the receptor.

The differential modulation of biofilms by analogs of 3-oxo-N-(2-oxocyclohexyl)dodecanamide arises from variations in these structural components. For example, altering the length or branching of the acyl chain, or modifying the substitution pattern on the cyclohexyl ring, can fine-tune the inhibitory activity. These structural changes can affect the molecule's affinity for different AHL receptors (e.g., LasR vs. RhlR in P. aeruginosa), leading to differential effects on the expression of various virulence factors and biofilm-related genes. frontiersin.orgasm.org

Interactive Table: Structural Modifications of AHL Analogs and their Effect on Biofilm Modulation

| Structural Modification | General Effect on Biofilm Formation | Example Analog Class | Reference |

|---|---|---|---|

| Variation in Acyl Chain Length | Can increase or decrease inhibitory activity depending on the target receptor. | N-acyl-homoserine lactones with C4 to C18 chains | nih.govnih.gov |

| Replacement of HSL Ring with Carbocycles | Often leads to antagonistic (inhibitory) activity. | Cyclohexyl-containing AHL analogs | mdpi.com |

| Introduction of Halogens on Acyl Chain | Can enhance inhibitory potency. | Halogenated furanones | nih.gov |

This table illustrates how specific structural changes can lead to differential biofilm modulation, providing a framework for the rational design of novel and more effective quorum sensing inhibitors.

Advanced Research Methodologies for Studying 3 Oxo N 2 Oxocyclohexyl Dodecanamide

In vitro Biofilm Model Systems

To study the effects of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on biofilms, which are structured communities of microorganisms encased in a self-produced matrix, researchers utilize controlled laboratory systems that mimic natural biofilm environments.

Microcosm Oral Biofilm Model Development and Application

A primary tool for studying oral biofilms is the microcosm model, which aims to replicate the complex microbial diversity of the human mouth in a laboratory setting. nih.govnih.govresearchgate.netumn.edusoton.ac.uk These models are typically inoculated with human saliva or dental plaque, which contain a wide array of bacterial species. nih.govnih.gov

A commonly used system for developing these models is the CDC (Centers for Disease Control and Prevention) Biofilm Reactor. nih.govresearchgate.netsoton.ac.uk This reactor consists of a vessel with a constant flow of a complex growth medium, such as Basal Mucin Medium (BMM), which simulates the nutrient environment of the oral cavity. nih.gov Substrates for biofilm growth, often hydroxyapatite (B223615) discs to mimic the tooth surface, are mounted on rods within the reactor. nih.govnih.gov A stir bar generates shear forces, simulating the effects of saliva flow. nih.govresearchgate.net

The application of this model to study 3-oxo-N-(2-oxocyclohexyl)dodecanamide involves introducing the compound into the system and observing its impact on the biofilm's development and metabolic activity. For instance, to simulate cariogenic (cavity-causing) conditions, the reactor can be periodically pulsed with sucrose (B13894). nih.govnih.gov This encourages the growth of acid-producing bacteria and leads to a drop in pH, mimicking the events that lead to dental caries. nih.gov By adding 3-oxo-N-(2-oxocyclohexyl)dodecanamide under these conditions, researchers can assess its ability to modulate these cariogenic processes.

Standardized Biofilm Assays for Monospecies and Multispecies Bacterial Strains

While microcosm models are excellent for studying complex communities, standardized assays using one (monospecies) or several (multispecies) specific bacterial strains are essential for dissecting the direct effects of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on biofilm formation. A widely accepted method for quantifying biofilm mass is the crystal violet assay. igem.orgigem.orggriffith.edu.aunih.govableweb.org

The general procedure for this assay is as follows:

Bacterial cultures are grown in a multi-well plate (e.g., a 96-well plate) in the presence of varying concentrations of 3-oxo-N-(2-oxocyclohexyl)dodecanamide.

After an incubation period (typically 24-48 hours) to allow for biofilm formation, the liquid culture containing free-floating (planktonic) bacteria is removed. igem.orgnih.gov

The remaining biofilms, which are adhered to the walls and bottom of the wells, are gently washed to remove any remaining planktonic cells. nih.gov

The attached biofilms are then stained with a 0.1% crystal violet solution, which binds to the cells and the extracellular matrix. igem.orgnih.gov

Excess stain is washed away, and the plate is allowed to dry. nih.gov

The bound crystal violet is then solubilized using a solvent, such as 30% acetic acid or ethanol. igem.orgableweb.org

The amount of solubilized stain, which is proportional to the biofilm mass, is quantified by measuring the absorbance of the solution with a spectrophotometer (typically at a wavelength between 570-600 nm). nih.gov

This method can be adapted for both monospecies biofilms (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) and multispecies biofilms, where multiple bacterial species are co-cultured. nih.govableweb.org

Microbiological Assays for Functional Characterization

Beyond assessing biofilm mass, specific microbiological assays are crucial for characterizing the functional impact of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on bacterial physiology and virulence.

Quorum Sensing Reporter Gene Assays

Since 3-oxo-N-(2-oxocyclohexyl)dodecanamide is a synthetic analog of quorum sensing (QS) signal molecules, a key research methodology is the use of reporter gene assays to determine its effect on QS pathways. These assays utilize genetically engineered bacteria, often Escherichia coli, that act as biosensors. researchgate.netmdpi.com

A common biosensor strain is E. coli carrying a plasmid like pSB1075. researchgate.net This plasmid contains the gene for the LasR protein from Pseudomonas aeruginosa (a receptor for the QS molecule 3-oxo-C12-HSL) and a reporter gene cassette, typically the luxCDABE operon, which produces light (bioluminescence). researchgate.net When an activating QS molecule binds to LasR, it triggers the expression of the lux genes, resulting in light production.

To test 3-oxo-N-(2-oxocyclohexyl)dodecanamide, it is added to the biosensor culture. If the compound acts as a QS agonist (activator), it will bind to LasR and induce bioluminescence. If it acts as an antagonist (inhibitor), it will block the binding of a known activator (like 3-oxo-C12-HSL) and reduce or prevent light production. The light output is measured using a luminometer and provides a quantitative readout of the compound's effect on the QS receptor. Product information for 3-oxo-N-(2-oxocyclohexyl)dodecanamide indicates it inhibits the lasI and rhlI reporters, which are involved in the synthesis of QS signal molecules in P. aeruginosa.

Quantification of Virulence Factor Production

Many bacterial virulence factors, which are molecules that contribute to the pathogenicity of a bacterium, are controlled by quorum sensing. Therefore, quantifying their production is a critical method for evaluating the functional consequences of QS modulation by 3-oxo-N-(2-oxocyclohexyl)dodecanamide. For P. aeruginosa, two key QS-regulated virulence factors are the pigment pyocyanin (B1662382) and the enzyme elastase.

Pyocyanin Quantification: Pyocyanin is a blue-green pigment with toxic effects on host cells. Its production can be measured spectrophotometrically. nih.govresearchgate.netbio-protocol.orgresearchgate.netnih.gov

P. aeruginosa is cultured in the presence of 3-oxo-N-(2-oxocyclohexyl)dodecanamide.

The culture supernatant is collected after removing the bacterial cells.

Pyocyanin is extracted from the supernatant using chloroform (B151607). bio-protocol.orgnih.gov This separates the blue pigment into the chloroform layer.

The chloroform layer is then mixed with an acidic solution (e.g., 0.2 M HCl), which causes the pyocyanin to turn pink and move to the acidic aqueous layer.

The absorbance of this pink solution is measured at 520 nm. nih.gov The concentration can be calculated using a known extinction coefficient. nih.gov

Elastase Quantification: LasB elastase is a protease that can degrade host tissues, including elastin. Its activity is commonly measured using a substrate called Elastin Congo Red (ECR). nih.govasm.org

P. aeruginosa is grown with 3-oxo-N-(2-oxocyclohexyl)dodecanamide, and the cell-free supernatant containing secreted enzymes is collected. nih.gov

The supernatant is incubated with ECR. nih.gov

If elastase is active, it will degrade the elastin, releasing the red Congo Red dye into the solution. nih.gov

After incubation, any remaining insoluble ECR is removed by centrifugation.

The amount of released dye in the supernatant is quantified by measuring its absorbance at 495 nm. nih.gov A higher absorbance indicates greater elastase activity.

Lactic Acid Accumulation Quantification

In the context of oral biofilms, a critical virulence determinant is the production of acid, primarily lactic acid, which demineralizes tooth enamel. nih.gov The effect of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on this process is a key area of investigation. Studies have shown that this compound can prevent acid accumulation in in vitro oral biofilms, even in the presence of fermentable sugars. nih.gov

The methodology involves:

Growing microcosm oral biofilms, as described in section 6.1.1, in the presence of 3-oxo-N-(2-oxocyclohexyl)dodecanamide.

After the biofilm has matured, it is incubated for a set period (e.g., 3 hours) in a buffered solution containing sucrose to stimulate a burst of metabolic activity and acid production. nih.gov

The concentration of lactic acid in the surrounding solution is then quantified. This can be done using various methods, including high-performance liquid chromatography (HPLC) or enzymatic assays that lead to a colorimetric or fluorescent signal proportional to the lactate (B86563) concentration.

The results from such an assay can be used to generate dose-response curves, illustrating the relationship between the concentration of 3-oxo-N-(2-oxocyclohexyl)dodecanamide and the reduction in lactic acid production.

Table of Research Findings on 3-oxo-N-(2-oxocyclohexyl)dodecanamide

| Assay | Methodology | Finding | Reference |

|---|---|---|---|

| Oral Biofilm Model | Microcosm biofilms grown in a CDC reactor with sucrose pulsing. | 3-oxo-N-(2-oxocyclohexyl)dodecanamide reduces lactic acid accumulation in a dose-dependent manner. | nih.gov |

| Biofilm Formation | Crystal Violet Staining | 3-oxo-N-(2-oxocyclohexyl)dodecanamide inhibits biofilm formation. | Product Information |

| Quorum Sensing Activity | E. coli biosensor with lasI reporter plasmid. | Inhibits the lasI reporter, suggesting interference with QS signal synthesis or signaling. | Product Information |

| Virulence Factor Production | Chloroform extraction and spectrophotometry (Pyocyanin); Elastin Congo Red assay (Elastase). | Inhibits the production of pyocyanin and elastase in P. aeruginosa. | Product Information |

Minimal Inhibitory Concentration (MIC) Determination for Bacterial Species

Minimal Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For 3-oxo-N-(2-oxocyclohexyl)dodecanamide, MIC determination is crucial for understanding its direct antibacterial activity and distinguishing it from other effects like quorum sensing modulation.

Research has focused on the impact of this compound on oral bacteria, particularly streptococci, which are associated with dental caries. uva.nl The MIC of 3-oxo-N-(2-oxocyclohexyl)dodecanamide for a panel of oral Streptococcus species was determined using the microbroth dilution method. uva.nl In these assays, bacterial cultures are exposed to a serial dilution of the compound in a 96-well plate format. uva.nl After a 24-hour anaerobic incubation period, the optical density is measured to assess bacterial growth, with the MIC defined as the lowest concentration inhibiting visible growth. uva.nlfrontiersin.org

Findings indicate that 3-oxo-N-(2-oxocyclohexyl)dodecanamide exhibits species-specific toxicity. The MIC for various streptococcal species was found to be in the range of 8 to 32 µM. uva.nl This selective toxicity is a key factor in the compound's ability to alter the microbial balance in complex communities like oral biofilms. uva.nl

Table 1: MIC of 3-oxo-N-(2-oxocyclohexyl)dodecanamide for Oral Streptococcus Species This table is interactive. You can sort and filter the data.

| Bacterial Species | Strain | MIC (µM) | Reference |

|---|---|---|---|

| Streptococcus mutans | UA159 | 8-32 | uva.nl |

| Streptococcus mutans | C180-2 | 8-32 | uva.nl |

| Streptococcus mutans | C67-1 | 8-32 | uva.nl |

| Streptococcus mutans | HG723 | 8-32 | uva.nl |

| Streptococcus mitis | LMG14557 | 8-32 | uva.nl |

| Streptococcus gordonii | ATCC35105 | 8-32 | uva.nl |

| Streptococcus salivarius | 57 I | 8-32 | uva.nl |

| Streptococcus sanguis | DSM20567 | 8-32 | uva.nl |

| Streptococcus oralis | ATCC35057 | 8-32 | uva.nl |

Molecular and Omics Approaches

To understand the broader impact of 3-oxo-N-(2-oxocyclohexyl)dodecanamide beyond direct inhibition, researchers utilize molecular and 'omics' technologies. These methods provide deep insights into ecological shifts and the underlying changes in gene activity within microbial communities.

16S ribosomal DNA (rDNA) sequencing is a powerful, culture-independent method used to identify and quantify the different types of bacteria present in a mixed microbial sample. By sequencing this hypervariable region of a highly conserved bacterial gene, researchers can profile the composition of a microbial community and observe how it changes in response to a chemical stimulus.

In studies involving 3-oxo-N-(2-oxocyclohexyl)dodecanamide, 16S rDNA-based microbiome analysis was performed on in vitro oral biofilms grown from pooled human saliva. This approach revealed that exposure to the compound induces a significant ecological shift. uva.nl Specifically, the analysis showed a marked reduction in the relative abundance of Streptococcus species, which are known producers of lactic acid and are implicated in dental caries. uva.nl Concurrently, there was a notable increase in the relative abundance of Veillonella species. uva.nl This change in the microbial community structure is directly linked to a functional outcome: a reduction in the biofilm's capacity to produce acid, thereby lowering its cariogenic potential. uva.nl

Table 2: Ecological Shifts in Oral Biofilms Induced by 3-oxo-N-(2-oxocyclohexyl)dodecanamide

| Bacterial Genus | Observed Change in Relative Abundance | Implication | Reference |

|---|---|---|---|

| Streptococcus | Decrease | Reduction in key acid-producing bacteria | uva.nl |

Gene expression profiling, often conducted using techniques like RNA sequencing (RNA-Seq) or quantitative PCR (qPCR), measures the activity of thousands of genes simultaneously to create a global picture of cellular function. When applied to bacteria exposed to a compound like 3-oxo-N-(2-oxocyclohexyl)dodecanamide, this approach can reveal which cellular pathways are affected.

As a structural homolog of the N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) used by bacteria like Pseudomonas aeruginosa, 3-oxo-N-(2-oxocyclohexyl)dodecanamide is a candidate for a quorum sensing inhibitor (QSI). uva.nlfrontiersin.org Gene expression studies on analogous AHL compounds have shown that they can significantly alter the expression of genes controlled by QS. frontiersin.orgnih.gov These studies typically measure the transcription levels of genes responsible for producing virulence factors, biofilm formation, and metabolic processes. nih.govnih.gov For example, effective QSIs can down-regulate genes encoding for proteases, elastase, and pyocyanin in P. aeruginosa. nih.gov

While a specific gene expression profile for 3-oxo-N-(2-oxocyclohexyl)dodecanamide's effect on oral biofilms has been patented, detailed public data remains limited. uva.nl However, research on similar AHL analogs demonstrates that such analyses are critical for confirming a quorum quenching mechanism and identifying the specific metabolic pathways being modulated. uva.nlnih.gov

Computational and in silico Approaches

Computational methods provide a powerful and efficient means to predict and analyze the interactions of molecules like 3-oxo-N-(2-oxocyclohexyl)dodecanamide with biological targets, guiding further experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at an atomic level.

For an AHL analog like 3-oxo-N-(2-oxocyclohexyl)dodecanamide, docking simulations would be used to predict its binding affinity and mode of interaction with bacterial QS receptor proteins, such as LasR or QscR in P. aeruginosa. nih.govnih.gov These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. nih.gov For instance, docking studies of the natural ligand 3O-C12-HSL with the QscR receptor have identified critical polar interactions with residues like Trp62, Asp75, and Tyr58 that stabilize the complex. nih.gov By performing similar simulations with 3-oxo-N-(2-oxocyclohexyl)dodecanamide, researchers can hypothesize whether it acts as an antagonist (inhibitor) by blocking the binding site or as an agonist (activator). acs.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netwikipedia.org By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. wikipedia.org

A QSAR study for a class of compounds including 3-oxo-N-(2-oxocyclohexyl)dodecanamide would involve several steps:

Data Set Compilation : Assembling a group of structurally related AHL analogs with experimentally determined biological activity (e.g., MIC values or QS inhibition). researchgate.net

Descriptor Calculation : For each molecule, a set of numerical values, or "descriptors," are calculated. These can represent physicochemical properties (e.g., logP, molecular weight) or quantum chemical indices (e.g., orbital energies like HOMO and LUMO, charge distribution). researchgate.net

Model Generation : Using statistical methods like partial least squares regression, a mathematical equation is built that correlates the descriptors with the observed biological activity. researchgate.netwikipedia.org

Validation : The model's predictive power is rigorously tested to ensure its reliability.

Such models are valuable for optimizing lead compounds. By understanding which structural features contribute positively or negatively to the desired activity, researchers can rationally design new analogs, like modifications to the acyl chain or the cyclic headgroup of 3-oxo-N-(2-oxocyclohexyl)dodecanamide, with potentially enhanced potency or specificity. mdpi.com

Predictive Modeling for Quorum Sensing Inhibitor Activity

Predictive modeling plays a crucial role in the discovery and development of novel quorum sensing (QS) inhibitors. These computational techniques allow for the efficient screening of large compound libraries and provide insights into the molecular mechanisms of action, thereby guiding the synthesis and experimental testing of promising candidates. For the compound 3-oxo-N-(2-oxocyclohexyl)dodecanamide, a synthetic analog of the natural N-acyl-homoserine lactone (AHL) autoinducers, predictive modeling is instrumental in evaluating its potential as a quorum sensing inhibitor, particularly against pathogens like Pseudomonas aeruginosa.

The primary strategies employed in the predictive modeling of QS inhibitors like 3-oxo-N-(2-oxocyclohexyl)dodecanamide include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations. These methods focus on elucidating the interactions between the inhibitor and its molecular target, most commonly the LasR protein in P. aeruginosa. biomedpharmajournal.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For 3-oxo-N-(2-oxocyclohexyl)dodecanamide, a QSAR model would be developed using a dataset of structurally similar AHL analogs with known QS inhibitory activities. The model would identify key molecular descriptors—physicochemical properties, electronic properties, and steric features—that are critical for the inhibitory effect.

While a specific QSAR model for 3-oxo-N-(2-oxocyclohexyl)dodecanamide is not publicly available, a hypothetical model could be constructed. The descriptors for such a model would likely include:

Molecular Weight: Influences the size and bulk of the molecule.

LogP: A measure of lipophilicity, which is crucial for membrane permeability.

Hydrogen Bond Donors and Acceptors: Essential for interactions with the target protein's active site.

Topological Polar Surface Area (TPSA): Relates to the compound's polarity and ability to form non-covalent interactions.

A hypothetical QSAR data table for a series of AHL analogs, including 3-oxo-N-(2-oxocyclohexyl)dodecanamide, might look as follows:

| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | TPSA | Predicted IC₅₀ (µM) |

| 3-oxo-N-(2-oxocyclohexyl)dodecanamide | 309.45 | 4.5 | 1 | 3 | 58.2 | 12.5 |

| Analog 1 | 295.42 | 4.1 | 1 | 3 | 58.2 | 18.2 |

| Analog 2 | 323.48 | 4.9 | 1 | 3 | 58.2 | 9.8 |

| Analog 3 | 311.43 | 4.6 | 2 | 3 | 68.5 | 25.1 |

| Analog 4 | 297.41 | 4.2 | 1 | 2 | 47.9 | 30.7 |

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, in this case, 3-oxo-N-(2-oxocyclohexyl)dodecanamide within the ligand-binding pocket of the LasR protein. frontiersin.org These simulations provide insights into the binding affinity, conformation, and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The native ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). biomedpharmajournal.org

A typical molecular docking study of 3-oxo-N-(2-oxocyclohexyl)dodecanamide with LasR would reveal key interactions with amino acid residues in the binding site. The results could be summarized in a table like the one below:

| Interacting Residue | Interaction Type | Distance (Å) |

| Trp60 | Hydrogen Bond | 2.9 |

| Tyr56 | Hydrogen Bond | 3.1 |

| Asp73 | Hydrogen Bond | 2.8 |

| Ser129 | Hydrophobic | 3.5 |

| Leu36 | Hydrophobic | 3.8 |

The docking score, an estimation of the binding free energy, would also be calculated to compare the binding affinity of 3-oxo-N-(2-oxocyclohexyl)dodecanamide to that of the native ligand and other known inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses. nih.gov An MD simulation of 3-oxo-N-(2-oxocyclohexyl)dodecanamide bound to LasR would assess the stability of the complex, the flexibility of the ligand and protein, and the persistence of the interactions identified through molecular docking.

Key parameters analyzed in an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over the simulation time. A stable RMSD indicates a stable binding mode.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues. Higher RMSF values in the binding site might suggest a less stable interaction.

A summary of hypothetical MD simulation results could be presented as follows:

| Parameter | Average Value | Standard Deviation | Interpretation |

| Protein RMSD | 1.8 Å | 0.3 Å | Stable protein backbone |

| Ligand RMSD | 0.9 Å | 0.2 Å | Stable ligand binding pose |

| Rg | 22.5 Å | 0.5 Å | Compact and stable complex |

By integrating the findings from QSAR, molecular docking, and MD simulations, a comprehensive predictive model of the quorum sensing inhibitory activity of 3-oxo-N-(2-oxocyclohexyl)dodecanamide can be developed. This model not only predicts the compound's potency but also provides a detailed understanding of its mechanism of action at the molecular level, which is invaluable for the rational design of more effective quorum sensing inhibitors.

Future Research Directions and Theoretical Implications

Expanding the Spectrum of Microbial Targets

Initial investigations have hinted at the bioactivity of 3-oxo-N-(2-oxocyclohexyl)dodecanamide, primarily its inhibitory effects on QS-regulated processes. However, the full extent of its microbial targets remains largely uncharted territory, necessitating a broader and more systematic evaluation.

Investigation in Other Gram-negative and Gram-positive Pathogens

Current understanding suggests that 3-oxo-N-(2-oxocyclohexyl)dodecanamide can inhibit the lasI and rhlI reporters, which are key components of the QS systems in the Gram-negative bacterium Pseudomonas aeruginosa. This inhibition subsequently affects the production of virulence factors like pyocyanin (B1662382) and elastase. The logical next step is to assess its efficacy against a wider array of pathogenic bacteria.

Future studies should systematically screen 3-oxo-N-(2-oxocyclohexyl)dodecanamide against a diverse panel of clinically relevant Gram-negative pathogens, such as:

Acinetobacter baumannii

Klebsiella pneumoniae

Escherichia coli (specifically enterohemorrhagic and uropathogenic strains)

Vibrio cholerae

Furthermore, the activity of this compound against Gram-positive pathogens is a significant unknown. Quorum sensing in Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, typically relies on autoinducing peptides (AIPs) rather than acyl-homoserine lactones (AHLs). It would be crucial to investigate whether 3-oxo-N-(2-oxocyclohexyl)dodecanamide can interfere with these distinct QS systems. Such research would clarify whether its mechanism of action is specific to AHL-mediated signaling or if it possesses a broader spectrum of activity.

Assessment in Complex Multispecies Biofilm Systems beyond Oral Ecology

The preliminary observation that 3-oxo-N-(2-oxocyclohexyl)dodecanamide can inhibit biofilm formation is a promising lead. Biofilms are often composed of multiple microbial species, creating complex and resilient communities. Research should move beyond single-species biofilms and evaluate the compound's effectiveness in more clinically and environmentally relevant multispecies biofilm models.

Examples of such systems that warrant investigation include:

Chronic wound biofilms: Often containing a mix of P. aeruginosa, S. aureus, and various anaerobic bacteria.

Cystic fibrosis lung biofilms: Characterized by the presence of P. aeruginosa, S. aureus, and Haemophilus influenzae.

Industrial biofouling communities: Comprising a diverse range of bacteria and other microorganisms that colonize and damage industrial equipment.

Investigating the impact of 3-oxo-N-(2-oxocyclohexyl)dodecanamide on the structure, composition, and virulence of these complex biofilms will be critical in determining its potential for therapeutic or industrial applications.

Elucidating Novel Molecular Mechanisms

While the initial focus has been on QS inhibition, it is plausible that 3-oxo-N-(2-oxocyclohexyl)dodecanamide exerts its effects through multiple or alternative molecular pathways. A deeper mechanistic understanding is essential for its potential development as a therapeutic agent.

Further Unraveling of Non-Quorum Sensing Mediated Mechanisms of Action

It is imperative to explore whether 3-oxo-N-(2-oxocyclohexyl)dodecanamide has biological activity independent of its QS inhibitory properties. Future research could employ techniques such as transcriptomics (RNA-seq) and proteomics to analyze global changes in bacterial gene and protein expression following exposure to the compound. This could reveal unexpected targets and pathways.

Key questions to address include:

Does the compound directly inhibit essential enzymes?

Does it disrupt the bacterial cell membrane or cell wall integrity?

Does it interfere with other signaling pathways beyond quorum sensing?

Identifying any non-QS mediated effects would provide a more complete picture of the compound's bioactivity and could reveal opportunities for synergistic applications with other antimicrobial agents.

Identification of Specific Host-Microbe Interaction Modulations

Bacterial QS molecules are known to modulate host immune responses. Given that 3-oxo-N-(2-oxocyclohexyl)dodecanamide is an analog of a QS molecule, it is conceivable that it could also influence host-microbe interactions.

Future research should investigate the immunomodulatory effects of this compound on various host cells, including:

Epithelial cells: To determine if it alters cytokine production, barrier function, or mucin secretion.

Immune cells (e.g., macrophages, neutrophils): To assess its impact on phagocytosis, inflammatory responses, and antigen presentation.

Rational Design of Next-Generation Quorum Sensing Modulators

The chemical structure of 3-oxo-N-(2-oxocyclohexyl)dodecanamide makes it a valuable scaffold for the rational design of new and improved QS modulators. numberanalytics.com Its potential as a synthetic autoinducer analog suggests that it can serve as a starting point for developing more potent, specific, and drug-like compounds. sigmaaldrich.com

Structure-activity relationship (SAR) studies will be fundamental in this endeavor. By systematically modifying different parts of the molecule—the acyl chain length, the oxo group, and the cyclohexyl ring—researchers can identify the key chemical features responsible for its biological activity. This knowledge can then be used to design and synthesize novel analogs with enhanced properties, such as:

Increased potency and specificity for particular bacterial QS receptors.

Improved pharmacokinetic and pharmacodynamic profiles.

Reduced off-target effects and potential toxicity.

Computational modeling and molecular docking studies can complement these synthetic efforts by predicting how different analogs will interact with their target proteins, thereby accelerating the discovery of next-generation QS modulators.

Targeted Synthesis based on Enhanced Structure-Activity Relationship Data

A critical future direction lies in the targeted synthesis of analogs of 3-oxo-N-(2-oxocyclohexyl)dodecanamide to build a comprehensive structure-activity relationship (SAR) profile. While broad SAR studies have been conducted on various N-acyl homoserine lactone (AHL) analogs, a focused investigation on derivatives of this specific compound is warranted. mdpi.comnih.gov The goal of such synthetic endeavors would be to systematically modify the two key components of the molecule: the N-acyl chain and the oxocyclohexyl headgroup.

Key modifications to explore would include:

Varying the Acyl Chain Length: The dodecanoyl (C12) chain of the parent compound mimics the native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). mdpi.com Synthesizing analogs with shorter and longer acyl chains (e.g., C8, C10, C14) would elucidate the optimal length for binding to the LasR receptor.

Modifying the Acyl Chain: Introducing unsaturation, branching, or aromatic moieties into the acyl chain could enhance binding affinity or alter the agonist/antagonist profile of the molecule.

Altering the Oxocyclohexyl Ring: Modifications to the cyclohexyl ring, such as changing the position of the oxo group or introducing other substituents, could provide crucial insights into the steric and electronic requirements of the LasR binding pocket.

These synthetic efforts would generate a library of compounds for biological evaluation, the results of which would populate a detailed SAR table. This data is fundamental for designing more potent and selective inhibitors.

| Compound Modification | Rationale | Expected Outcome |

| Alteration of acyl chain length | Determine optimal length for LasR binding pocket occupancy. | Identification of analogs with increased inhibitory potency. |

| Introduction of unsaturation/branching in acyl chain | Explore the impact of conformational rigidity and steric bulk on binding. | Enhanced understanding of the hydrophobic channel of the LasR receptor. |

| Substitution on the oxocyclohexyl ring | Probe the steric and electronic requirements of the headgroup binding site. | Development of analogs with improved selectivity and reduced off-target effects. |

Integration of Advanced Computational and Experimental Approaches

To accelerate the discovery of more effective analogs, a synergistic approach that integrates computational modeling with experimental validation is essential. researchgate.net This strategy allows for the rational design of compounds and a deeper understanding of their mechanism of action at a molecular level.

A theoretical workflow for this integrated approach would involve:

Molecular Docking: Computational docking of 3-oxo-N-(2-oxocyclohexyl)dodecanamide and its synthesized analogs into the crystal structure of the LasR ligand-binding domain would predict their binding poses and affinities. researchgate.net This can help prioritize which analogs to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations of the LasR-inhibitor complexes can provide insights into the stability of the interaction and the key amino acid residues involved in binding. researchgate.net This can reveal subtle conformational changes in the receptor upon inhibitor binding.